molecular formula C18H15ClN4O2S B2680802 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 946202-11-5

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2680802
CAS No.: 946202-11-5
M. Wt: 386.85
InChI Key: CBOSYODAFKCZMN-UHFFFAOYSA-N
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Description

6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine, resulting in the formation of 1-(methylsulfonyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole.

    Quinoxaline Formation: The final step involves the condensation of the sulfonylated pyrazole with o-phenylenediamine under acidic conditions to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially yielding dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and various halogenating agents for electrophilic substitution are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal research, this compound is investigated for its anti-inflammatory, anticancer, and antimicrobial properties. It has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinazoline
  • 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
  • 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)benzoxazole

Uniqueness

Compared to these similar compounds, 6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to its specific substitution pattern and the presence of both quinoxaline and pyrazole rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-[5-(4-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOSYODAFKCZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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